molecular formula C7H2Cl3NS B165843 2,3,4-Trichlorophenyl isothiocyanate CAS No. 127142-69-2

2,3,4-Trichlorophenyl isothiocyanate

Cat. No.: B165843
CAS No.: 127142-69-2
M. Wt: 238.5 g/mol
InChI Key: NUAGIDXAYVLNEG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H2Cl3NS and a molecular weight of 238.521 g/mol . It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichloroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

C6H2Cl3NH2+CSCl2C6H2Cl3NCS+HCl\text{C6H2Cl3NH2} + \text{CSCl2} \rightarrow \text{C6H2Cl3NCS} + \text{HCl} C6H2Cl3NH2+CSCl2→C6H2Cl3NCS+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often used to facilitate these reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,4-Trichlorophenyl isothiocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of thiourea derivatives and other heterocyclic compounds .

Biology: In biological research, isothiocyanates, including this compound, are studied for their potential antimicrobial and anticancer properties. They have been shown to exhibit activity against a range of pathogens and cancer cell lines .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anticancer properties. Its ability to modify proteins and enzymes makes it a candidate for targeted drug design .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the function of these biomolecules, leading to antimicrobial and anticancer effects . The compound can form covalent bonds with amino acid residues, disrupting the normal function of proteins and enzymes involved in critical cellular processes.

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenyl isothiocyanate
  • 2,4,6-Trichlorophenyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: 2,3,4-Trichlorophenyl isothiocyanate is unique due to the specific positioning of its chlorine atoms on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanates, such as 2,4,5-Trichlorophenyl isothiocyanate and 2,4,6-Trichlorophenyl isothiocyanate, the 2,3,4-isomer may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

1,2,3-trichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAGIDXAYVLNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155441
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-69-2
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-69-2
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